
Spectroscopic Characterization of O-Propyl-L-
tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: O-Propyl-L-tyrosine

CAS No.: 32795-53-2

Cat. No.: B3327266

Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for O-Propyl-L-tyrosine, a derivative of the amino acid L-tyrosine. For researchers in drug

development and related scientific fields, a thorough understanding of the structural and

analytical characteristics of such molecules is paramount. This document outlines the

anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for O-Propyl-L-tyrosine, grounded in established spectroscopic principles and

comparative data from analogous compounds. While a complete set of experimentally-derived

spectra for this specific molecule is not readily available in public databases, this guide offers a

robust, predictive framework for its characterization.

Molecular Structure and Key Features
O-Propyl-L-tyrosine possesses the fundamental structure of L-tyrosine, with the phenolic

hydroxyl group alkylated to form a propyl ether. This modification significantly influences its

spectroscopic signature, particularly in the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3327266#bc-rfq
https://www.benchchem.com/product/b3327266/docs?utm_src=pdf-body#spectroscopic-characterization-of-o-propyl-l-tyrosine-a-technical-guide
https://www.benchchem.com/product/b3327266/docs?utm_src=pdf-body#spectroscopic-characterization-of-o-propyl-l-tyrosine-a-technical-guide
https://www.benchchem.com/product/b3327266/docs?utm_src=pdf-body#spectroscopic-characterization-of-o-propyl-l-tyrosine-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3327266?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

For O-Propyl-L-tyrosine, both ¹H and ¹³C NMR will provide a detailed map of the carbon-

hydrogen framework.

Experimental Protocol: Acquiring NMR Spectra
The following is a generalized protocol for the acquisition of NMR spectra of amino acid

derivatives, designed to ensure high-quality, reproducible data.

Sample Preparation:

Dissolve 5-10 mg of the analyte (O-Propyl-L-tyrosine) in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical

as it can influence the chemical shifts of exchangeable protons (e.g., -NH₂ and -COOH). For

amino acids, D₂O is often used, which will result in the exchange of labile protons with

deuterium, leading to the disappearance of their signals in the ¹H NMR spectrum.

Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (DSS), for accurate chemical shift

referencing (0 ppm).

Instrumental Parameters (¹H NMR):

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: 1-5 seconds, to allow for full relaxation of the protons.

Number of Scans: 16-64 scans, depending on the sample concentration.

Temperature: 298 K.

Instrumental Parameters (¹³C NMR):
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Spectrometer: A 100 MHz or higher field NMR spectrometer.

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments)

to simplify the spectrum and enhance sensitivity.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

Temperature: 298 K.

Expected ¹H NMR Spectrum of O-Propyl-L-tyrosine
The predicted ¹H NMR spectrum will exhibit signals corresponding to the propyl group, the

amino acid backbone, and the aromatic ring.

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~7.1-7.2 Doublet 2H Aromatic (H-2', H-6')

~6.8-6.9 Doublet 2H Aromatic (H-3', H-5')

~4.0-4.1 Triplet 2H -O-CH₂-CH₂-CH₃

~3.7-3.8
Triplet/Doublet of

Doublets
1H α-CH

~3.0-3.2 Multiplet 2H β-CH₂

~1.7-1.8 Sextet 2H -O-CH₂-CH₂-CH₃

~0.9-1.0 Triplet 3H -O-CH₂-CH₂-CH₃

Interpretation of the ¹H NMR Spectrum:

The aromatic region will show two doublets, characteristic of a para-substituted benzene

ring. The protons ortho to the propoxy group (H-3', H-5') will be shifted upfield compared to
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those ortho to the alanine side chain (H-2', H-6').

The propyl group will give rise to three distinct signals: a triplet for the terminal methyl group,

a sextet for the central methylene group, and a triplet for the methylene group attached to

the oxygen atom.

The protons of the amino acid backbone (α-CH and β-CH₂) will appear as multiplets in the

aliphatic region. The exact chemical shifts and multiplicities will be dependent on the solvent

and pH.

Expected ¹³C NMR Spectrum of O-Propyl-L-tyrosine
The predicted ¹³C NMR spectrum will show 12 distinct signals, corresponding to each unique

carbon atom in the molecule.

Chemical Shift (δ, ppm) Assignment

~175-178 COOH

~158-160 C-4'

~130-132 C-2', C-6'

~128-130 C-1'

~114-116 C-3', C-5'

~69-71 -O-CH₂-CH₂-CH₃

~55-57 α-CH

~37-39 β-CH₂

~22-24 -O-CH₂-CH₂-CH₃

~10-12 -O-CH₂-CH₂-CH₃

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the carboxylic acid will be the most downfield signal.
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The aromatic carbons will appear in the range of 114-160 ppm. The carbon attached to the

propoxy group (C-4') will be the most downfield among the aromatic signals.

The carbons of the propyl group and the amino acid backbone will be found in the upfield

region of the spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an IR Spectrum
A common and effective method for obtaining the IR spectrum of a solid sample like an amino

acid derivative is the Potassium Bromide (KBr) pellet technique.

Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry KBr

powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent pellet.

Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Spectrum of O-Propyl-L-tyrosine
The IR spectrum of O-Propyl-L-tyrosine will display characteristic absorption bands for its

functional groups.
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Frequency Range (cm⁻¹) Vibration Assignment

3200-2800 N-H stretch Primary amine (-NH₂)

3300-2500 O-H stretch Carboxylic acid (-COOH)

3000-2850 C-H stretch
Aliphatic (propyl and amino

acid backbone)

~3030 C-H stretch Aromatic

~1750-1700 C=O stretch Carboxylic acid (-COOH)

~1610, ~1510 C=C stretch Aromatic ring

~1250 C-O stretch Aryl ether

~1175 C-O stretch Carboxylic acid

Interpretation of the IR Spectrum:

The broad absorption in the high-frequency region (3300-2500 cm⁻¹) is characteristic of the

O-H stretching of the carboxylic acid, which is often superimposed with the N-H stretching of

the amine.

The presence of both aliphatic and aromatic C-H stretching vibrations will be observed just

below and above 3000 cm⁻¹, respectively.

A strong absorption band for the carbonyl group (C=O) of the carboxylic acid will be present

around 1750-1700 cm⁻¹.

The characteristic C=C stretching vibrations of the aromatic ring will appear as a pair of

bands around 1610 and 1510 cm⁻¹.

A key indicator of the O-propylation will be the strong C-O stretching band of the aryl ether

around 1250 cm⁻¹.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3327266?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound, as well as providing structural information through

fragmentation analysis.

Experimental Protocol: Acquiring a Mass Spectrum
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of amino

acids and their derivatives.

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable

solvent system, such as a mixture of water, acetonitrile, or methanol, often with a small

amount of formic acid or acetic acid to promote protonation.

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via

direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged

droplets. As the solvent evaporates, the analyte molecules become protonated (or

deprotonated in negative ion mode).

Mass Analysis: The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-

of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrum of O-Propyl-L-tyrosine
The molecular formula of O-Propyl-L-tyrosine is C₁₂H₁₇NO₃, and its monoisotopic mass is

approximately 223.1208 g/mol .

Positive Ion Mode ESI-MS:

[M+H]⁺: The most prominent peak is expected to be the protonated molecule at an m/z of

approximately 224.1281.

[M+Na]⁺: An adduct with sodium ions may also be observed at an m/z of approximately

246.1100.
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Fragmentation (MS/MS):

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide valuable structural

information. Key expected fragment ions include:

Loss of H₂O: A peak at m/z ~206, corresponding to the loss of a water molecule from the

carboxylic acid group.

Loss of COOH: A peak at m/z ~178, resulting from the loss of the carboxyl group as formic

acid.

Cleavage of the β-carbon and the aromatic ring: A characteristic fragment at m/z ~137,

corresponding to the tropylium-like ion of the propoxy-substituted benzyl group.

[M+H]⁺
m/z 224

[M+H-H₂O]⁺
m/z 206

- H₂O

[M+H-HCOOH]⁺
m/z 178

- HCOOH
[C₉H₁₁O]⁺
m/z 137

- C₂H₅NO

Click to download full resolution via product page

Caption: Predicted MS/MS fragmentation of O-Propyl-L-tyrosine.

Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS

spectroscopic data for O-Propyl-L-tyrosine. By understanding the expected spectral features

and the underlying principles of these analytical techniques, researchers can confidently

approach the synthesis, purification, and characterization of this and related compounds. The

provided protocols offer a solid foundation for obtaining high-quality data, ensuring the scientific

rigor required in drug development and chemical research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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